

Spectroscopic Profile of Glycyl-L-phenylalanine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide **Glycyl-L-phenylalanine**, a molecule of interest in various fields including biochemistry and pharmaceutical sciences. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **Glycyl-L-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR data provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-phenylalanine in D₂O



Chemical Shift (ppm)	Assignment
7.30 - 7.37	Aromatic-H (Phenyl group)
4.50	α-H (Phenylalanine residue)
3.67 - 3.78	α-H (Glycine residue)
2.94 - 3.22	β-H (Phenylalanine residue)

Data sourced from ChemicalBook for Glycyl-DL-phenylalanine.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for **Glycyl-L-phenylalanine**

While a definitive experimental ¹³C NMR data table for **Glycyl-L-phenylalanine** was not available in the surveyed resources, expected chemical shift ranges can be predicted based on the constituent amino acids and known dipeptide spectral characteristics.

Atom	Expected Chemical Shift Range (ppm)
Carbonyl (COOH)	170 - 180
Carbonyl (Amide)	165 - 175
α-C (Phenylalanine)	50 - 60
α-C (Glycine)	40 - 50
β-C (Phenylalanine)	35 - 45
Aromatic C (ipso)	135 - 140
Aromatic C (ortho, meta, para)	125 - 135

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For peptides, the Amide I and Amide II bands are particularly diagnostic of the secondary structure.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-phenylalanine



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3200 - 3400	N-H Stretch	Amine (N-terminus), Amide
3000 - 3100	C-H Stretch	Aromatic Ring
2850 - 3000	C-H Stretch	Aliphatic (α- and β-C)
~1650	C=O Stretch (Amide I)	Amide
~1550	N-H Bend (Amide II)	Amide
~1730	C=O Stretch	Carboxylic Acid
1400 - 1600	C=C Stretch	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for Glycyl-L-phenylalanine

Parameter	Value
Molecular Formula	C11H14N2O3
Molecular Weight	222.24 g/mol [2]
Precursor m/z ([M+H]+)	223.1077[2]
Key MS/MS Fragments (from [M+H]+)	
m/z 205	Loss of H ₂ O
m/z 177	Loss of CO and H ₂ O
m/z 166	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.



NMR Spectroscopy

- Sample Preparation: Dissolve an accurately weighed sample of **Glycyl-L-phenylalanine** (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous solutions).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid Glycyl-L-phenylalanine sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



- Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

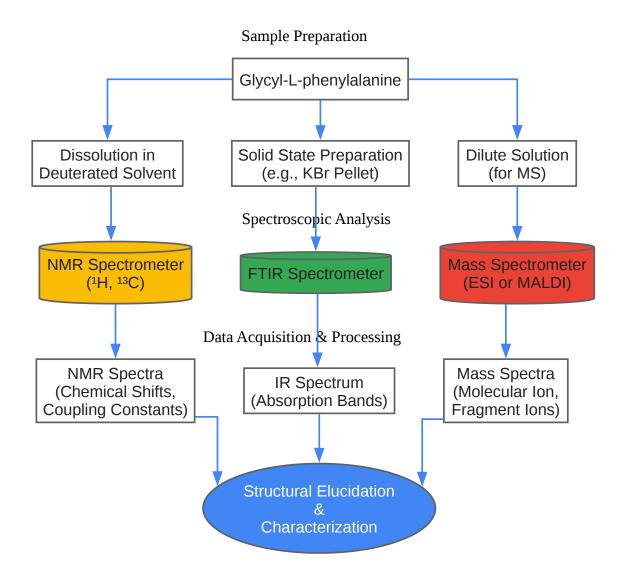
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Glycyl-L-phenylalanine** in a suitable solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization -MALDI). For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, ion trap) is required.
- Data Acquisition:
 - Full Scan MS: Acquire a mass spectrum over a relevant m/z range to determine the mass of the molecular ion.
 - Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) to generate fragment ions. Record the resulting product ion spectrum.
- Data Analysis: Analyze the mass spectra to determine the accurate mass of the parent molecule and to identify the masses of the fragment ions. This information can be used to confirm the molecular formula and to deduce structural features of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Glycyl-L-phenylalanine**.





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Caption: Workflow for the spectroscopic analysis of Glycyl-L-phenylalanine.

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References

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- 2. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Glycyl-L-phenylalanine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1581239#spectroscopic-data-of-glycyl-l-phenylalanine-nmr-ir-mass-spec]

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